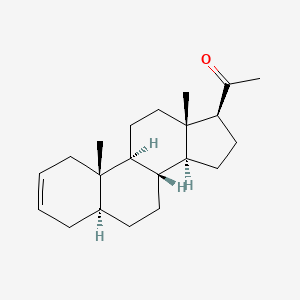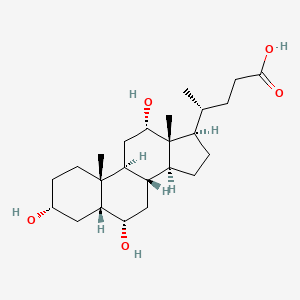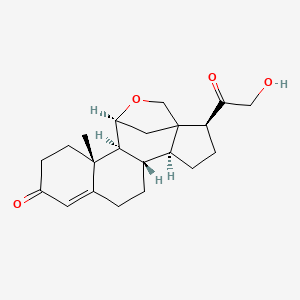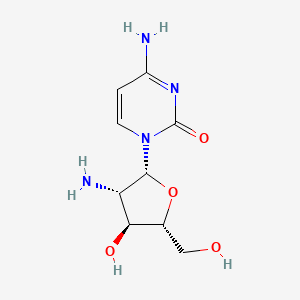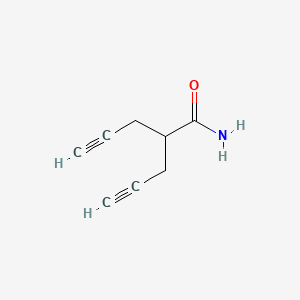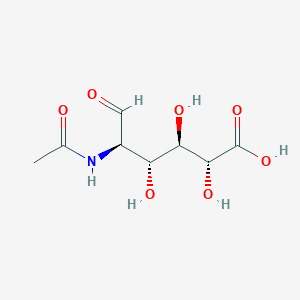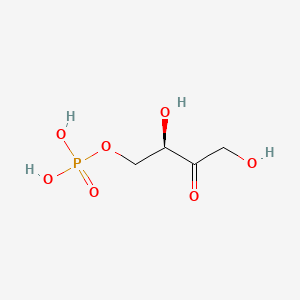
D-Erythrulose 4-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-erythrulose 4-phosphate is a ketotetrose phosphate that is D-erythrulose carrying a phosphono substituent at position O-4. It has a role as a bacterial metabolite. It derives from a D-erythrulose. It is a conjugate acid of a D-erythrulose 4-phosphate(2-). It is an enantiomer of a L-erythrulose 4-phosphate.
Applications De Recherche Scientifique
1. Role in MEP Pathway and Natural Compound Synthesis
D-Erythrulose 4-phosphate is integral to the methyl-D-erythritol 4-phosphate (MEP) pathway in plants, which synthesizes various natural compounds of biological and biotechnological importance. This pathway is targeted for developing new herbicides and antimicrobial drugs. Genetic manipulation of this pathway could enhance the production of medically and agriculturally significant compounds (Cordoba, Salmi, & León, 2009).
2. Enzymatic Conversion and Isomerization
An enzyme in beef liver has been identified that catalyzes the conversion of D-erythrose 4-phosphate to D-erythrulose 4-phosphate. This enzyme, termed 'erythrose-4-phosphate isomerase', shows a notable specificity for its substrates and plays a key role in the metabolic processes involving these compounds (Terada et al., 1985).
3. Metabolism in Microorganisms
D-Erythrulose 4-phosphate has been observed in the metabolism of certain microorganisms, such as Alcaligenes faecalis, indicating its broader biological significance beyond plant systems. This reveals its role in diverse biochemical pathways and potential applications in microbial biotechnology (Hiatt & Horecker, 1956).
4. Isoprenoid Biosynthesis
Research has shown that D-erythrulose 4-phosphate plays a significant role in isoprenoid biosynthesis, specifically in the methylerythritol phosphate pathway. This insight is crucial for understanding the biosynthesis of isoprenoids, which have various industrial and therapeutic applications (Koppisch, Blagg, & Poulter, 2000).
Propriétés
Numéro CAS |
92175-70-7 |
|---|---|
Nom du produit |
D-Erythrulose 4-phosphate |
Formule moléculaire |
C4H9O7P |
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
[(2R)-2,4-dihydroxy-3-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h4-5,7H,1-2H2,(H2,8,9,10)/t4-/m1/s1 |
Clé InChI |
WUVPHPUDYOVMOE-SCSAIBSYSA-N |
SMILES isomérique |
C([C@H](C(=O)CO)O)OP(=O)(O)O |
SMILES |
C(C(C(=O)CO)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(=O)CO)O)OP(=O)(O)O |
Autres numéros CAS |
92175-70-7 |
Synonymes |
D-erythrulose 4-phosphate erythrulose 4-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



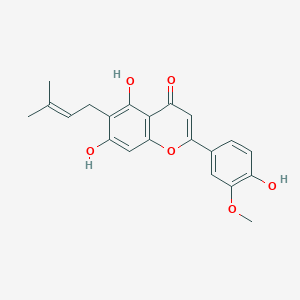
![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)
